Vinamidine-hydroxide Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

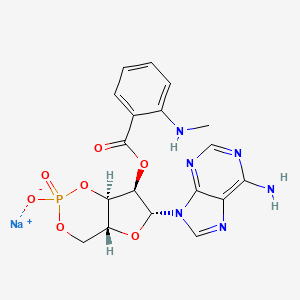

Vinamidine-hydroxide Sulfate is a biochemical compound with the molecular formula C46H56N4O11•x (H2O4S) and a molecular weight of 840.97 . It is used for proteomics research .

Synthesis Analysis

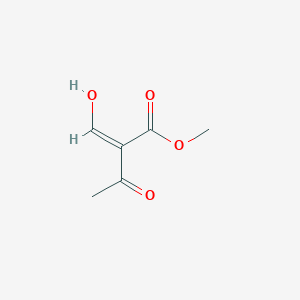

The synthesis of Vinamidine-hydroxide Sulfate involves the oxidation of vinamidinium salts with meta-chloroperbenzoic acid . This process is a key synthetic step towards new persistent 1,3-di(amino)oxyallyl radical cations . When applied to parent vinamidines, this protocol allows for a simple straightforward synthesis of α-keto-β-diimine ligands .Molecular Structure Analysis

The molecular structure of Vinamidine-hydroxide Sulfate is complex and involves a variety of N-substituents, as well as bulky, electron-withdrawing, or electron-donating R groups . Substitution at the central carbon atom has also been explored as a strategy to tame this reactive position and enhance the chemical stability of the complex .Chemical Reactions Analysis

The reaction of vinamidine reagents (such as vinamidinium salts, enaminones) with cyanoacetamide derivatives have been successfully utilized for various purposes . Vinamidinium salts, important three-carbon building blocks, have been widely utilized to construct substituted benzenes and heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : Vinamidine and its derivatives, including Vinamidine-hydroxide sulfate, have been synthesized and characterized in various studies. For instance, the total synthesis of Vinamidine was achieved through the oxidation of cleavamine, leading to the isolation of the natural product (Kutney, Balsevich, & Worth, 1979). Similarly, studies have explored the in vitro metabolic transformations of Vinamidine, illustrating its chemical reactivity and potential for various applications (Elmarakby et al., 1989).

Chelate Compounds : Research has focused on the synthesis of chelate compounds involving Vinamidine. One study described the creation of Vinamidine Boron Chelate compounds, demonstrating the potential of Vinamidine in forming complex structures (Kuhn et al., 1990).

Ligand Synthesis : Vinamidine derivatives have been used in the synthesis of α-keto-β-diimine ligands, showcasing their role in the creation of new compounds for various applications. This includes the development of new radical cations and ligands for potential use in different chemical processes (Tripathi et al., 2018).

Complex Formation with Metals : Studies have also investigated the formation of complexes involving Vinamidine and metals like manganese, zinc, and cadmium. This research highlights the potential of Vinamidine in creating complexes with low-valent metal centers, which could be useful in various chemical and industrial processes (Prust et al., 2001).

Physicochemical Properties : Research on the basicity and physicochemical properties of Vinamidine structures in different phases, like gas and acetonitrile, contributes to understanding the fundamental properties of these compounds. This knowledge is crucial for their application in various scientific fields (Radić & Maksić, 2012).

Synthesis of β-Diketimine Derivatives : The reaction of Vinamidinium salts with different nucleophiles has been explored for the synthesis of β-Diketimine derivatives. This demonstrates the versatility of Vinamidine in synthesizing a range of useful organic compounds (Mehranpour et al., 2020).

Eigenschaften

CAS-Nummer |

70560-45-1 |

|---|---|

Produktname |

Vinamidine-hydroxide Sulfate |

Molekularformel |

C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) |

Molekulargewicht |

840.969808 |

Synonyme |

3’R-Hydroxyvinamidine; 3’R-Hydroxycatharinine; (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine; (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(metho |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)